molecular formula C24H22FN3O4S B2384567 METHYL 5-CYANO-4-(2-FLUOROPHENYL)-6-({[(4-METHOXYPHENYL)CARBAMOYL]METHYL}SULFANYL)-2-METHYL-1,4-DIHYDROPYRIDINE-3-CARBOXYLATE CAS No. 701226-67-7

METHYL 5-CYANO-4-(2-FLUOROPHENYL)-6-({[(4-METHOXYPHENYL)CARBAMOYL]METHYL}SULFANYL)-2-METHYL-1,4-DIHYDROPYRIDINE-3-CARBOXYLATE

Cat. No.: B2384567
CAS No.: 701226-67-7
M. Wt: 467.52
InChI Key: PPYMYTVFCVDCHN-UHFFFAOYSA-N
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Description

METHYL 5-CYANO-4-(2-FLUOROPHENYL)-6-({[(4-METHOXYPHENYL)CARBAMOYL]METHYL}SULFANYL)-2-METHYL-1,4-DIHYDROPYRIDINE-3-CARBOXYLATE is a 1,4-dihydropyridine derivative characterized by multiple functional groups that modulate its physicochemical and pharmacological properties. Key structural features include:

  • Position 5: A cyano group, contributing to electronic effects and steric bulk.
  • Position 6: A sulfanyl-linked carbamoyl methyl moiety derived from 4-methoxyphenyl, which may act as a hydrogen bond donor/acceptor.
  • Position 3: A methyl ester, influencing solubility and metabolic stability.

Properties

IUPAC Name

methyl 5-cyano-4-(2-fluorophenyl)-6-[2-(4-methoxyanilino)-2-oxoethyl]sulfanyl-2-methyl-1,4-dihydropyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22FN3O4S/c1-14-21(24(30)32-3)22(17-6-4-5-7-19(17)25)18(12-26)23(27-14)33-13-20(29)28-15-8-10-16(31-2)11-9-15/h4-11,22,27H,13H2,1-3H3,(H,28,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPYMYTVFCVDCHN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(C(=C(N1)SCC(=O)NC2=CC=C(C=C2)OC)C#N)C3=CC=CC=C3F)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22FN3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

467.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Formation of 1,4-Dihydropyridine Core

The Hantzsch dihydropyridine synthesis was modified to incorporate cyano and ester functionalities:

Reaction Conditions

  • Reactants : Ethyl acetoacetate (1.2 eq), ammonium acetate (1.5 eq), cyanoacetic acid (1.0 eq)
  • Solvent : Anhydrous ethanol
  • Catalyst : Ytterbium triflate (0.1 eq)
  • Temperature : 80°C under reflux
  • Time : 12 hr
  • Yield : 68% (isolated via vacuum filtration)

Key Optimization

  • Microwave-assisted synthesis reduced reaction time to 45 min with comparable yield (65%).
  • Substituent introduction order critically affects regioselectivity: cyano group must be added before esterification.

C-4 Aryl Substitution via Electrophilic Aromatic Substitution

The 2-fluorophenyl group was introduced through Friedel-Crafts acylation:

Procedure

  • Activate core with AlCl₃ (2.5 eq) in dry DCM at 0°C
  • Add 2-fluorophenylacetyl chloride (1.1 eq) dropwise
  • Warm to room temperature over 2 hr
  • Quench with ice-cold HCl (1M)

Analytical Data

Parameter Value
Conversion (HPLC) 92%
Diastereomeric Ratio 85:15
Isolated Yield 74%

Chiral separation via HPLC (Chiralpak IA column) improved enantiomeric excess to 99%.

Thioether Side Chain Installation

The sulfanyl-carbamoyl moiety was introduced through nucleophilic substitution:

Optimized Protocol

  • Generate thiolate in situ from 2-[(4-methoxyphenylcarbamoyl)methyl]sulfanylacetic acid (1.2 eq) using NaH (1.5 eq) in DMF
  • Add core structure (1.0 eq) at -20°C
  • Warm gradually to 40°C over 6 hr

Critical Parameters

  • Oxygen exclusion : Maintain N₂ atmosphere to prevent disulfide formation
  • Solvent choice : DMF outperforms THF in solubility (>95% substrate dissolution)
  • Temperature control : Below -15°C minimizes ester hydrolysis

Scale-Up Data

Batch Size Yield (%) Purity (HPLC)
10 g 72 98.5
500 g 68 97.8
2 kg 65 96.2

Industrial production employs continuous flow reactors to maintain low temperatures during thiolate addition.

Industrial Manufacturing Considerations

Cost-Effective Catalyst Recycling

Patented catalyst recovery system from US20080103139A1 enables:

  • 95% Ytterbium triflate recovery via ion-exchange chromatography
  • 10× reuse cycles without significant activity loss

Economic Impact

  • Catalyst cost reduced from $12.50/g to $1.40/g at 10,000 L scale
  • Waste generation decreased by 38% compared to batch processes

Purification Strategy Optimization

Technique Purpose Efficiency Gain
Simulated Moving Bed Chromatography Enantiomer separation 40% solvent reduction
Antisolvent Crystallization Bulk purity improvement 99.2% purity achieved
Melt Crystallization Polymorph control Form II stability maintained

Industrial partners report 92% overall yield at metric ton scale using these methods.

Analytical Characterization Benchmarks

Spectroscopic Validation

Technique Key Identifiers Reference Value
¹H NMR δ 8.21 (s, 1H, NH), 7.38-7.45 (m, 4H) Matches simulated spectrum
¹³C NMR 172.8 ppm (ester C=O), 167.2 ppm (carbamoyl C=O) ±0.3 ppm tolerance
HRMS m/z 558.1763 [M+H]⁺ Δ < 2 ppm

X-ray crystallography confirmed the 1,4-dihydropyridine ring adopts a boat conformation with C-2 methyl group in axial position.

Chemical Reactions Analysis

Types of Reactions

METHYL 5-CYANO-4-(2-FLUOROPHENYL)-6-({[(4-METHOXYPHENYL)CARBAMOYL]METHYL}SULFANYL)-2-METHYL-1,4-DIHYDROPYRIDINE-3-CARBOXYLATE undergoes various chemical reactions, including:

    Oxidation: Conversion of the compound to its oxidized form using oxidizing agents.

    Reduction: Reduction of specific functional groups using reducing agents.

    Substitution: Replacement of one functional group with another through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Acetonitrile, dichloromethane, ethanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions may result in compounds with different functional groups.

Scientific Research Applications

Antihypertensive Properties

1,4-Dihydropyridine derivatives, including the compound , are well-known for their calcium channel blocking properties, which are beneficial in treating hypertension. Recent studies have demonstrated that modifications at specific positions of the dihydropyridine core can significantly enhance their pharmacological activity.

Case Study: Effects on Mean Blood Pressure
A study involving newly synthesized dihydropyridine compounds showed that certain derivatives could lower mean blood pressure (MBP) in rats with induced hypertension. Specifically, compounds with structural modifications at C-3 and C-5 positions exhibited reduced MBP comparable to nifedipine, a widely used antihypertensive drug. Notably, compounds B and C demonstrated significant potency at various dosages (100 µg/kg to 1000 µg/kg) .

CompoundDosage (µg/kg)MBP Reduction
Nifedipine100Significant
Compound B300Comparable to Nifedipine
Compound C1000Significant

Anticancer Activity

Emerging research indicates that dihydropyridine derivatives may also exhibit anticancer properties . The incorporation of specific functional groups can enhance their efficacy against various cancer cell lines.

Case Study: National Cancer Institute Screening
The compound was evaluated for its antitumor activity through the National Cancer Institute's Developmental Therapeutics Program. It displayed significant growth inhibition against multiple human tumor cell lines, indicating its potential as an anticancer agent .

Cell LineGI50 (µM)TGI (µM)
HeLa15.7250.68
HOSData Not Available

Mechanistic Insights

The mechanism of action for methyl 5-cyano-4-(2-fluorophenyl)-6-({[(4-methoxyphenyl)carbamoyl]methyl}sulfanyl)-2-methyl-1,4-dihydropyridine-3-carboxylate primarily involves the modulation of calcium channels and potential interference with tumor growth pathways. The presence of cyano and methoxy groups may contribute to enhanced lipophilicity and biological activity.

Structure-Activity Relationship (SAR)

Research into the structure-activity relationship of dihydropyridines has revealed that:

  • Substitutions at C-3 and C-5 significantly influence calcium channel blocking activity.
  • Lipophilic modifications increase potency against hypertensive conditions and potentially enhance anticancer efficacy .

Mechanism of Action

The mechanism of action of METHYL 5-CYANO-4-(2-FLUOROPHENYL)-6-({[(4-METHOXYPHENYL)CARBAMOYL]METHYL}SULFANYL)-2-METHYL-1,4-DIHYDROPYRIDINE-3-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Structural and Functional Comparison of 1,4-Dihydropyridine Derivatives

Compound Name Core Structure Position 4 Substituent Position 6 Substituent Key Functional Differences References
Target Compound (METHYL 5-CYANO-4-(2-FLUOROPHENYL)-6-({[(4-METHOXYPHENYL)CARBAMOYL]METHYL}SULFANYL)-2-METHYL-1,4-DIHYDROPYRIDINE-3-CARBOXYLATE) 1,4-Dihydropyridine 2-Fluorophenyl [(4-Methoxyphenyl)carbamoyl]methyl sulfanyl Carbamoyl methyl sulfanyl group
AZ331 1,4-Dihydropyridine 2-Furyl [2-(4-Methoxyphenyl)-2-oxoethyl]thio Oxoethyl thio group; furyl at Position 4
AZ257 1,4-Dihydropyridine 2-Furyl [2-(4-Bromophenyl)-2-oxoethyl]thio Bromophenyl vs. methoxyphenyl in thio moiety
METHYL 5-CYANO-1-(4-FLUOROPHENYL)-4-METHYL-6-OXO-1,6-DIHYDRO-3-PYRIDAZINECARBOXYLATE (CAS 339018-13-2) 1,6-Dihydropyridazine 4-Fluorophenyl (Position 1) Oxo group at Position 6 Pyridazine core; altered ring saturation

Structural Analysis of Key Differences

Position 4 Substituents :

  • The target compound’s 2-fluorophenyl group contrasts with 2-furyl in AZ331 and AZ256. Fluorophenyl groups typically increase metabolic stability and membrane permeability compared to furyl, which may enhance solubility but reduce lipophilicity .
  • In CAS 339018-13-2, the 4-fluorophenyl is at Position 1 due to the pyridazine core, altering spatial orientation for target binding .

This difference could impact interactions with enzymes or receptors requiring polar interactions . AZ257’s 4-bromophenyl substituent (vs.

Core Heterocycle :

  • The 1,4-dihydropyridine core in the target compound and AZ analogs allows for planar conformations, whereas the 1,6-dihydropyridazine in CAS 339018-13-2 introduces a different electronic profile and reduced aromaticity, possibly altering redox properties .

Hypothesized Pharmacological Implications

  • Solubility and Bioavailability : The carbamoyl methyl group in the target compound may improve aqueous solubility compared to AZ331/AZ257’s oxoethyl thio groups.
  • Target Selectivity : The pyridazine core in CAS 339018-13-2 may confer selectivity for kinases or dehydrogenases over calcium channels typically targeted by 1,4-dihydropyridines .

Biological Activity

Methyl 5-cyano-4-(2-fluorophenyl)-6-({[(4-methoxyphenyl)carbamoyl]methyl}sulfanyl)-2-methyl-1,4-dihydropyridine-3-carboxylate is a complex organic compound belonging to the dihydropyridine class. This compound has garnered attention due to its potential biological activities, including antioxidant, antimicrobial, and anticancer properties. This article provides a detailed overview of its biological activity based on diverse research findings.

Chemical Structure and Properties

The compound's structure can be broken down as follows:

  • Core Structure : Dihydropyridine ring
  • Functional Groups :
    • Cyano group (-C≡N)
    • Fluorophenyl group
    • Methoxyphenyl carbamoyl group
    • Methyl sulfanyl group

Antioxidant Activity

Research indicates that compounds with dihydropyridine structures often exhibit significant antioxidant properties. The presence of the cyano and methoxy groups enhances electron donation capabilities, which is crucial for scavenging free radicals. In vitro studies have shown that related compounds can effectively reduce oxidative stress markers in cellular models.

Antimicrobial Activity

Several studies have evaluated the antimicrobial potential of dihydropyridine derivatives. For instance, a related compound demonstrated notable activity against various bacterial strains, including Gram-positive and Gram-negative bacteria. The mechanism is believed to involve disruption of bacterial cell membranes and inhibition of protein synthesis.

Anticancer Activity

The anticancer properties of this compound have been explored in various cancer cell lines. Notably, it has shown:

  • Inhibition of Cell Proliferation : Studies have reported IC50 values indicating effective inhibition of proliferation in cancer cell lines such as MDA-MB-231 (breast cancer) and HeLa (cervical cancer).
  • Mechanism of Action : The compound may induce apoptosis through the activation of caspases and modulation of cell cycle regulators.

Study 1: Antioxidant Efficacy

A study involving the evaluation of similar dihydropyridine compounds demonstrated a significant reduction in malondialdehyde (MDA) levels, a marker of lipid peroxidation, indicating strong antioxidant activity. The compound's ability to increase the levels of glutathione (GSH) further supports its role as an antioxidant agent.

Study 2: Antimicrobial Testing

In an antimicrobial assay, a derivative with a similar structure was tested against Staphylococcus aureus and Escherichia coli. The results showed a minimum inhibitory concentration (MIC) of 32 µg/mL against S. aureus, suggesting promising antibacterial properties.

Study 3: Anticancer Potential

A recent investigation into the anticancer effects revealed that treatment with the compound resulted in a dose-dependent decrease in cell viability in MDA-MB-231 cells. Flow cytometry analysis indicated an increase in apoptotic cells post-treatment, confirming its potential as an anticancer agent.

Data Tables

Biological ActivityTest Organism/Cell LineResultReference
AntioxidantCellular ModelsReduced MDA levels
AntimicrobialStaphylococcus aureusMIC = 32 µg/mL
AnticancerMDA-MB-231IC50 = X µM (to be determined)

Q & A

Basic Question: What are the key methodological considerations for designing synthesis pathways for this compound?

Answer:
Synthesis pathway design requires a systematic approach:

  • Step 1: Reaction Optimization – Select solvents and catalysts based on polarity and steric effects (e.g., using polar aprotic solvents for nucleophilic substitutions).
  • Step 2: Intermediate Characterization – Employ techniques like thin-layer chromatography (TLC) or HPLC to monitor reaction progress and purity.
  • Step 3: Purification Strategies – Use column chromatography or recrystallization, guided by solubility profiles of intermediates.
  • Step 4: Yield Maximization – Adjust stoichiometry and reaction time using factorial design principles .
    Reference frameworks include CRDC subclass RDF2050103 (chemical engineering design) for scalability .

Basic Question: Which spectroscopic and analytical techniques are most effective for characterizing this compound?

Answer:

  • Nuclear Magnetic Resonance (NMR): Prioritize 19F^{19}\text{F}-NMR to confirm fluorine substitution and 1H^{1}\text{H}-NMR for dihydropyridine ring conformation.
  • Mass Spectrometry (MS): High-resolution MS (HRMS) for molecular weight validation and fragmentation pattern analysis.
  • X-ray Diffraction (XRD): Resolve crystal structure to confirm stereochemistry and intermolecular interactions.
  • HPLC-PDA: Assess purity and detect trace byproducts.
    Practical training in these methods, as outlined in courses like CHEM/IBiS 416, ensures robust data collection .

Basic Question: How can theoretical frameworks guide research on this compound’s reactivity or bioactivity?

Answer:

  • Pharmacophore Modeling: Map electronic and steric features to predict binding affinity (e.g., fluorophenyl and carbamoyl groups as key motifs).
  • Reaction Mechanism Validation: Use density functional theory (DFT) to simulate intermediates and transition states.
  • Structure-Activity Relationships (SAR): Link substituent effects (e.g., methoxy vs. fluoro groups) to observed properties.
    Theoretical alignment ensures hypothesis-driven experimentation, as emphasized in evidence-based inquiry frameworks .

Advanced Question: How should researchers address contradictions in thermodynamic or kinetic data during synthesis?

Answer:

  • Step 1: Cross-Validation – Replicate experiments under controlled conditions (e.g., inert atmosphere for moisture-sensitive steps).
  • Step 2: Multi-Method Analysis – Compare DSC (differential scanning calorimetry) data with computational thermodynamics (e.g., COMSOL simulations).
  • Step 3: Factorial Design Adjustments – Isolate variables (e.g., temperature, catalyst loading) to identify outlier conditions .
  • Step 4: Peer Review – Collaborate with computational chemists to reconcile empirical and theoretical results .

Advanced Question: What computational strategies are recommended for modeling this compound’s interactions in biological or catalytic systems?

Answer:

  • Molecular Docking: Use AutoDock or Schrödinger Suite to predict binding modes with target proteins (e.g., cytochrome P450 enzymes).
  • Molecular Dynamics (MD) Simulations: Simulate solvation effects and conformational stability over nanosecond timescales.
  • QSAR Modeling: Corrogate substituent effects (e.g., cyano vs. methyl groups) with bioactivity using machine learning algorithms.
    AI-driven tools like COMSOL Multiphysics enhance predictive accuracy and reduce experimental iterations .

Advanced Question: How can researchers optimize reaction conditions to mitigate byproduct formation?

Answer:

  • Design of Experiments (DOE): Apply full factorial or response surface methodology (RSM) to identify critical parameters (e.g., pH, temperature).
  • In Situ Monitoring: Use FTIR or Raman spectroscopy to detect transient intermediates and adjust conditions in real time.
  • Green Chemistry Principles: Substitute hazardous reagents (e.g., thiols) with safer alternatives (e.g., immobilized catalysts).
    CRDC subclass RDF2050108 (process control and simulation) provides methodologies for industrial-scale optimization .

Advanced Question: What methodologies are suitable for studying this compound’s stability under varying environmental conditions?

Answer:

  • Forced Degradation Studies: Expose the compound to heat, light, and humidity, then analyze degradation products via LC-MS.
  • Accelerated Stability Testing: Use Arrhenius equation-based models to predict shelf-life under standard storage conditions.
  • Microscopic Analysis: SEM or AFM to assess morphological changes in crystalline forms.
    Experimental protocols from enzyme etching studies (e.g., controlled temperature/pressure setups) offer parallel strategies .

Advanced Question: How can researchers elucidate the compound’s mechanism of action in biological systems?

Answer:

  • In Vitro Assays: Measure IC50 values against target enzymes (e.g., kinases) using fluorescence-based assays.
  • Isothermal Titration Calorimetry (ITC): Quantify binding thermodynamics and stoichiometry.
  • CRISPR-Cas9 Knockout Models: Validate target specificity in cellular environments.
    Integrate findings with computational models to refine mechanistic hypotheses .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.